Eprazinone
概要
説明
エプラジノンは、粘液溶解作用と気管支けいれん緩和作用を持つ薬剤であり、エフタパン、イシロング、ミュシタックスなどの商品名で市販されています . 主に、急性および慢性気管支炎、咳、鼻炎、喘息などの呼吸器系の病気の治療に使用されます . この化合物の化学式はC24H32N2O2で、モル質量は380.532 g/molです .
製造方法
合成経路と反応条件
エプラジノンの合成には、2-エトキシ-2-フェニルエチルアミンと1-(2-メチル-1-フェニルプロパン-1-オン)-4-ピペラジンの反応が含まれます . この反応は、通常、目的とする生成物の純度と収率を確保するために、特定の温度と溶媒を含む制御された条件下で行われます。
工業生産方法
エプラジノンの工業生産では、同様の合成経路が採用されますが、より大規模に行われます。このプロセスには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。これには、通常、一貫した生産品質を確保するために、連続フローリアクターや自動システムなどの高度な技術が使用されます。
作用機序
エプラジノンは、気道内のムチン受容体を標的とすることで作用を発揮します . これらの受容体に結合することで、炎症性タンパク質の結合を防ぎ、気管支けいれんを軽減し、粘液のクリアランスを促進します . この作用は、気管支炎や喘息などの呼吸器系の病気による症状を軽減するのに役立ちます。
類似の化合物との比較
類似の化合物
アンブロキソール: 呼吸器系の病気の治療に使用される別の粘液溶解剤です。
ブロムヘキシン: 粘液の分解を助ける粘液溶解薬です。
カルボシステイン: 気道内の粘液の粘性を低下させるために使用されます。
エプラジノンの独自性
エプラジノンは、粘液溶解剤と気管支けいれん緩和剤の両方の作用を持つという点でユニークです . 他の粘液溶解剤とは異なり、粘液の分解を助けるだけでなく、気管支けいれんも緩和するため、喘息や慢性気管支炎などの病気の治療に特に効果的です .
生化学分析
Cellular Effects
Eprazinone has been shown to have effects on various types of cells, particularly those in the respiratory system. It is known to relieve bronchospasms, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism related to muscle contraction and relaxation
Molecular Mechanism
It is known to relieve bronchospasms, suggesting that it may interact with biomolecules involved in muscle contraction and relaxation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of eprazinone involves the reaction of 2-ethoxy-2-phenylethylamine with 1-(2-methyl-1-phenylpropan-1-one)-4-piperazine . The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes using advanced techniques like continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
反応の種類
エプラジノンは、次のようなさまざまな化学反応を起こします。
酸化: エプラジノンは、酸化されて対応する酸化物を生成することができます。
還元: 還元反応は、エプラジノンをその還元型に変換することができます。
置換: エプラジノンは、置換反応を起こすことができ、官能基が他の基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などがあります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が一般的に使用されます。
生成される主要な生成物
これらの反応で生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりエプラジノン酸化物が生成される可能性があり、還元によりエプラジノン誘導体の還元体が生成される可能性があります。
科学研究への応用
エプラジノンは、次のような科学研究に応用されています。
化学: 粘液溶解剤の化学的性質と反応を調べるためのモデル化合物として使用されます。
生物学: 気道細胞への影響と、粘液産生を調節する可能性について調査されています。
医学: 呼吸器系の病気の治療における治療の可能性とその作用機序について研究されています。
産業: 呼吸器系の薬剤の製剤化や、品質管理プロセスにおける基準化合物として使用されます。
科学的研究の応用
Eprazinone has several scientific research applications, including:
Chemistry: Used as a model compound to study mucolytic agents’ chemical properties and reactions.
Biology: Investigated for its effects on respiratory tract cells and its potential to modulate mucus production.
Medicine: Studied for its therapeutic potential in treating respiratory conditions and its mechanism of action.
Industry: Used in the formulation of respiratory drugs and as a reference compound in quality control processes.
類似化合物との比較
Similar Compounds
Ambroxol: Another mucolytic agent used to treat respiratory conditions.
Bromhexine: A mucolytic drug that helps in the breakdown of mucus.
Carbocisteine: Used to reduce the viscosity of mucus in the respiratory tract.
Uniqueness of Eprazinone
This compound is unique due to its dual action as a mucolytic and bronchospasm-relieving agent . Unlike some other mucolytics, it not only helps in breaking down mucus but also alleviates bronchospasm, making it particularly effective in treating conditions like asthma and chronic bronchitis .
生物活性
Eprazinone, a compound with the chemical formula CHClNO, is primarily recognized for its biological activities related to the central nervous system and respiratory health. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
This compound acts primarily as a neurokinin 1 receptor (NK1R) ligand, which plays a significant role in various physiological processes, including pain perception, mood regulation, and respiratory function. The compound has demonstrated several pharmacological activities:
- Mucolytic Properties : this compound is noted for its potential to thin mucus, thereby easing cough in respiratory conditions such as chronic bronchitis. It has been shown to reduce the viscosity of mucus, although recent studies have produced mixed results regarding its overall effectiveness in this area .
- Antipsychotic Effects : Research indicates that this compound may have antipsychotic properties by modulating neurotransmitter systems in the brain. This suggests potential applications in treating psychiatric disorders.
- Radioprotective Effects : Preliminary studies suggest that this compound may offer some protection against radiation-induced cellular damage, although further research is needed to confirm these findings and establish optimal dosages.
Biological Activity Data
The following table summarizes key biological activities and effects of this compound based on various studies:
Case Studies
- Fixed Drug Eruption : A notable case involved a 68-year-old woman who developed a non-pigmented fixed drug eruption after being treated with this compound for an upper respiratory infection. The eruption presented as erythema in specific areas and recurred upon rechallenge with the drug. This case highlights the need for caution regarding hypersensitivity reactions associated with this compound usage .
- Pulmonary Function Improvement : In animal studies, this compound has shown potential benefits in improving pulmonary function metrics and arterial oxygen levels in models of chronic bronchitis. Specifically, doses of 200 mg/kg administered orally over four days resulted in significant increases in phospholipid levels while decreasing neutral lipids .
Research Findings
Research on this compound encompasses various aspects of its pharmacology:
- Ion Transport Studies : Investigations into airway epithelial cells have revealed that this compound can decrease short-circuit current (Isc) in a dose-dependent manner, affecting both sodium and chloride transport at higher concentrations. This property may contribute to its mucolytic effects by altering ion transport mechanisms within the airways .
- Pharmacophore Modeling : Pharmacophore modeling studies have identified structural similarities between this compound and other neurokinin receptor ligands, which can inform future drug design efforts aimed at enhancing its therapeutic efficacy .
特性
IUPAC Name |
3-[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]-2-methyl-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c1-3-28-23(21-10-6-4-7-11-21)19-26-16-14-25(15-17-26)18-20(2)24(27)22-12-8-5-9-13-22/h4-13,20,23H,3,14-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWLCACYCVCJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048336 | |
Record name | Eprazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10402-90-1 | |
Record name | Eprazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10402-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprazinone [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprazinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08990 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Eprazinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EPRAZINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883YNL63WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。